5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

Description

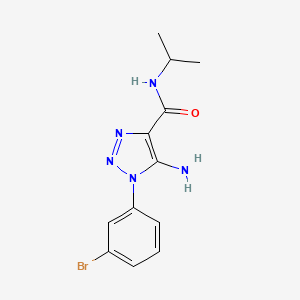

5-Amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 3-bromophenyl substitution at the N1 position and an isopropyl carboxamide group at the C4 position. This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which have demonstrated diverse biological activities, including antimicrobial, anticancer, and SOS response inhibition .

Properties

IUPAC Name |

5-amino-1-(3-bromophenyl)-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-4-8(13)6-9/h3-7H,14H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZOWLVVDLGWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-bromoaniline can be converted to 3-bromoazide, which then reacts with an appropriate alkyne to form the triazole ring.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the triazole intermediate.

Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions, where an isopropyl halide reacts with the triazole intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as an antimicrobial , anticancer , and antifungal agent. The compound's structure allows it to interact with various biological pathways.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research has shown that this compound exhibits significant activity against a range of pathogens. For instance:

- In vitro studies have demonstrated that it inhibits the growth of certain bacterial strains.

- Mechanistic studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Potential

Studies indicate that this compound can inhibit specific enzymes involved in cancer cell proliferation. Notable findings include:

- Cell line assays showing reduced viability in cancer cell lines.

- Evidence of inducing apoptosis in malignant cells through caspase activation.

Materials Science Applications

Beyond medicinal uses, this compound has potential applications in materials science due to its unique chemical properties.

Polymer Synthesis

The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing to explore:

- The use of this compound as a monomer in the synthesis of novel polymers.

- Its role as a cross-linking agent to improve material performance.

Organic Electronics

Triazole derivatives have been explored for their electronic properties, suggesting potential uses in organic electronics, such as:

- Organic light-emitting diodes (OLEDs).

- Organic photovoltaics (OPVs), where they may enhance charge transport properties.

Case Studies and Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets. Techniques employed include:

- Surface Plasmon Resonance (SPR) : Used to measure binding kinetics and affinities.

- Molecular Docking Studies : To predict interaction modes with target proteins.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated:

| Parameter | Result |

|---|---|

| IC50 (µM) | 12.5 |

| Apoptosis Induction (%) | 45% |

| Cell Cycle Arrest | G0/G1 phase accumulation |

These findings suggest that the compound effectively induces apoptosis and halts cell cycle progression in cancer cells.

Comparison with Related Compounds

The structural variations among triazole derivatives can lead to significant differences in biological activity. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-amino-N-methyl-N-isopropyl-1H-1,2,3-triazole-4-carboxamide | Methyl group instead of bromophenyl | Enhanced lipophilicity |

| 5-amino-N-cyclopropyl-N-isopropyl-1H-1,2,3-triazole | Cyclopropyl substituent | Potential for unique biological interactions |

| 5-amino-N-benzyl-N-isopropyl-1H-1,2,3-triazole | Benzyl group instead of bromophenyl | Altered pharmacokinetic properties |

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and pharmacological profiles of 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to structurally analogous derivatives. Key distinctions arise from variations in aryl substituents, carboxamide modifications, and scaffold extensions. Below is a detailed analysis:

Structural and Functional Modifications

Key Comparative Insights

Substituent Effects on Bioactivity :

- Halogen Position : The meta-bromo in the target compound vs. para-bromo in may influence target binding. Meta-substitution avoids steric clashes in planar binding pockets, while para-substitution could enhance π-stacking .

- Carboxamide Modifications : The N-isopropyl group in the target compound contrasts with bulkier aryl carboxamides (e.g., 5-chloro-2-methoxyphenyl in ). Smaller alkyl groups (isopropyl) may reduce steric hindrance, improving binding to bacterial targets like LexA .

Scaffold Versatility: The 5-amino-1,2,3-triazole-4-carboxamide core is a privileged scaffold. Derivatives with benzoxazole extensions () or fused rings () show shifted activity toward anticancer targets, while simpler aryl substitutions (e.g., 3-bromophenyl) prioritize antimicrobial effects .

Mechanistic Considerations :

- The target compound’s β-turn mimetic structure (shared with and derivatives) suggests inhibition of LexA self-cleavage via conformational disruption. In contrast, anticancer analogs () likely target kinase or protease active sites .

Structure-Activity Relationship (SAR) Trends

- Antimicrobial Potency : Carbamoylmethyl-substituted derivatives () show higher SOS response inhibition (IC₅₀ = 32 µM) than bromophenyl analogs, possibly due to enhanced β-turn mimicry .

- Anticancer Selectivity : Fluorophenyl and dichlorophenyl substitutions () correlate with activity against renal and CNS cancers, highlighting the role of electronegative substituents in targeting eukaryotic enzymes .

Biological Activity

5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered triazole ring with an amino group and a carboxamide functional group. The presence of a bromophenyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is with a molecular weight of 324.18 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BrN₅O |

| Molecular Weight | 324.18 g/mol |

| CAS Number | 1032229-80-3 |

The biological activity of this compound has been primarily attributed to its ability to:

- Inhibit Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes linked to various diseases, including cancer and infectious diseases.

- Antimicrobial Properties : Like many triazoles, it exhibits antimicrobial activity against a range of pathogens.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that the substitution patterns on the triazole ring significantly affect biological activity. For instance:

- The bromophenyl group enhances lipophilicity and may improve binding affinity to biological targets.

- The isopropyl substituent contributes to steric effects that can modulate the compound's interaction with enzymes and receptors.

Case Studies and Research Findings

- Antiparasitic Activity : A study focused on the optimization of triazole derivatives for treating Chagas disease found that compounds similar to this compound demonstrated significant suppression of Trypanosoma cruzi burden in mouse models. The most potent derivatives had submicromolar activity (pEC50 > 6) and were selected for further development due to their favorable pharmacokinetic properties .

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate that it can effectively inhibit cell proliferation, suggesting potential as an anticancer agent .

- Antimicrobial Testing : The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.